molecular formula C22H21N3O6S B321040 N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B321040
M. Wt: 455.5 g/mol
InChI Key: PFIMQRLHVIXYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound with a molecular formula of C22H21N3O6S This compound is characterized by the presence of a benzyl group, a methylsulfamoyl group, and a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:

    Formation of the Benzyl(methyl)sulfamoyl Intermediate: This step involves the reaction of benzyl chloride with methylamine and sulfur dioxide to form benzyl(methyl)sulfamoyl chloride.

    Coupling with 4-Nitrophenol: The benzyl(methyl)sulfamoyl chloride is then reacted with 4-nitrophenol in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitro group can participate in redox reactions, while the sulfonamide group can interact with protein active sites.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide
  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-chlorophenyl)acetamide

Uniqueness

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C22H21N3O6S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C22H21N3O6S/c1-24(15-17-5-3-2-4-6-17)32(29,30)21-13-7-18(8-14-21)23-22(26)16-31-20-11-9-19(10-12-20)25(27)28/h2-14H,15-16H2,1H3,(H,23,26)

InChI Key

PFIMQRLHVIXYKP-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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